molecular formula C13H13FN2 B185335 (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine CAS No. 869945-23-3

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine

Cat. No.: B185335
CAS No.: 869945-23-3
M. Wt: 216.25 g/mol
InChI Key: JRQUWLWSOCBVKB-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C13H13FN2 It is a derivative of benzylamine and pyridine, featuring a fluorine atom on the benzyl ring and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine typically involves the reaction of 4-fluorobenzylamine with pyridine-4-carboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like ethanol or tetrahydrofuran to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine is unique due to the presence of both the fluorine atom and the pyridin-4-ylmethyl group. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyridin-4-ylmethyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQUWLWSOCBVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356822
Record name (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-23-3
Record name (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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